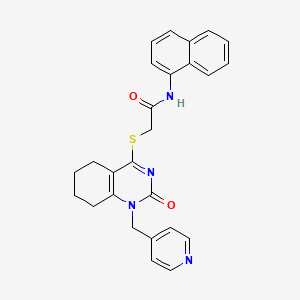
N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound.
Structural Characteristics
The compound features a naphthalene moiety linked to a thioacetamide group and a pyridinyl-substituted hexahydroquinazoline. Its structural complexity is indicative of diverse pharmacological properties. The molecular formula is C21H22N4O2S, with a molecular weight of approximately 398.50 g/mol.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 398.50 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thioamide linkage and the incorporation of the naphthalene and pyridine moieties. Detailed methodologies for synthesis can be found in specialized organic chemistry literature.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
-
In Vitro Studies : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines including HCC827 (lung cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism often involves cell cycle arrest and induction of apoptosis.
- Cell Cycle Arrest : Treatment with these compounds can lead to G2/M phase arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to increase levels of cleaved caspase proteins and alter Bcl-2 family protein ratios, indicating activation of apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, some derivatives containing similar functional groups have demonstrated antimicrobial activity against Gram-positive bacteria. The presence of the pyridine ring is often associated with enhanced antibacterial efficacy.
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of a series of quinazoline derivatives related to our compound. The results indicated that certain substitutions on the quinazoline scaffold significantly enhanced activity against HCC827 cells:
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 13k | 0.32 | HCC827 |
| 14b | 0.45 | A549 |
| 15a | 0.50 | MCF-7 |
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action for related compounds indicating that they induce apoptosis through mitochondrial pathways and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c31-24(28-22-10-5-7-19-6-1-2-8-20(19)22)17-33-25-21-9-3-4-11-23(21)30(26(32)29-25)16-18-12-14-27-15-13-18/h1-2,5-8,10,12-15H,3-4,9,11,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJIWDLFJJOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














